KN-62 -

KN-62

Catalog Number: EVT-1553694
CAS Number:
Molecular Formula: C38H35N5O6S2
Molecular Weight: 721.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-isoquinolinesulfonic acid [4-[2-[5-isoquinolinylsulfonyl(methyl)amino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl] ester is a member of piperazines.
Synthesis Analysis

Methods and Technical Details

The synthesis of KN-62 involves multi-step organic reactions, primarily focusing on the formation of the isoquinolinesulfonamide structure. The key steps in its synthesis include:

  1. Formation of Isoquinoline Core: Starting from appropriate precursors, the isoquinoline ring is constructed through cyclization reactions.
  2. Sulfonamide Formation: The introduction of sulfonyl groups is achieved via sulfonation reactions, which are critical for imparting the desired biological activity.
  3. Piperazine Linkage: A piperazine moiety is incorporated to enhance solubility and bioavailability.

The final product is purified through crystallization or chromatography techniques to achieve high purity levels (typically >98%) .

Molecular Structure Analysis

Structure and Data

KN-62 has a complex molecular structure characterized by its molecular formula C38H35N5O6S2C_{38}H_{35}N_{5}O_{6}S_{2} and a molecular weight of 721.84 g/mol. The compound features multiple functional groups including sulfonamides and piperazines, contributing to its biological activity.

  • Chemical Structure Representation:
    • SMILES: CN([C@@H](CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7
    • InChIKey: RJVLFQBBRSMWHX-DHUJRADRSA-N .
Chemical Reactions Analysis

Reactions and Technical Details

KN-62 participates in several biochemical reactions primarily as an inhibitor. Its mechanism involves:

  1. Inhibition of Calcium/Calmodulin-Dependent Kinase II: KN-62 binds to the calmodulin binding site on calcium/calmodulin-dependent kinase II, preventing its activation by calcium-bound calmodulin.
  2. Non-Competitive Antagonism: At the purinergic receptor P2X7, KN-62 acts as a non-competitive antagonist, blocking receptor activation without competing with ATP binding directly.

These interactions lead to downstream effects such as reduced phosphorylation of target proteins involved in various signaling pathways .

Mechanism of Action

Process and Data

The mechanism of action for KN-62 primarily revolves around its ability to inhibit calcium/calmodulin-dependent kinase II. By binding to the calmodulin binding site, KN-62 effectively prevents:

  • Autophosphorylation: This inhibition disrupts the enzyme's ability to self-phosphorylate, which is essential for its full activation.
  • Calcium Signal Modulation: The blockade alters calcium signaling pathways that are crucial for muscle contraction and neurotransmitter release.

This selective inhibition leads to various physiological effects, including potential anticancer actions by suppressing hypoxia-inducible factor 1-alpha (HIF-1α), which is implicated in tumor growth .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KN-62 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide at concentrations exceeding 100 mM.
  • Storage Conditions: Recommended storage at -20°C under desiccated conditions to maintain stability.
  • Purity: Typically available with a purity greater than 98% .

These properties facilitate its use in laboratory settings for various experimental applications.

Applications

Scientific Uses

KN-62 has been widely utilized in scientific research due to its specific inhibitory effects on calcium/calmodulin-dependent kinase II and purinergic receptors. Key applications include:

  1. Cellular Studies: Investigating the role of calcium/calmodulin-dependent signaling in cellular processes such as insulin secretion and glucose transport.
  2. Pharmacological Research: Exploring potential therapeutic applications in diseases where calcium signaling is dysregulated, including cancer.
  3. Neuroscience: Studying synaptic plasticity and neurotransmitter release mechanisms .
Introduction to KN-62: Pharmacological Significance & Historical Context

Discovery and Development of Isoquinolinesulfonamide Derivatives

Isoquinolinesulfonamide derivatives emerged in the late 20th century as strategically designed kinase inhibitors targeting calcium-dependent signaling pathways. KN-62 (chemical name: 4-[(2S)-2-[(5-isoquinolinylsulfonyl)methylamino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl] phenyl isoquinolinesulfonic acid ester) was synthesized as part of this effort, featuring a bis-isoquinolinesulfonyl core that enables high-affinity interactions with target proteins [1] [8]. Its molecular weight of 721.84 g/mol and hydrophobic character (XLogP ≈ 4.48) facilitate cell membrane permeability, making it suitable for cellular studies [7] [9]. The compound’s distinct yellow crystalline form (melting point 130°C) and solubility profile (10 mg/mL in methanol; 12 mg/mL in DMSO) established its utility in experimental pharmacology [8].

KN-62 as a Paradigmatic Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Inhibitor

KN-62 demonstrated remarkable selectivity for CaMKII, showing an IC₅₀ of 900 nM against rat brain CaMKII while exhibiting negligible effects on related kinases (PKC, PKA, MLCK) at concentrations ≤100 μM [1] [2] [4]. Mechanistically, KN-62 binds directly to the enzyme’s calmodulin (CaM)-binding site through competitive inhibition with respect to CaM (Kᵢ = 0.9 μM), preventing CaM-induced activation and subsequent autophosphorylation [1] [2]. Crucially, it does not inhibit the activity of autophosphorylated (autonomous) CaMKII, confirming its action targets the activation mechanism rather than the catalytic site [1] [4]. This specificity was validated in cellular models like PC12 cells, where KN-62 suppressed ionophore-induced CaMKII autophosphorylation [2].

Emergence of KN-62 in Purinergic Receptor P2X7 Antagonism Research

Unexpectedly, KN-62 was identified as a potent non-competitive antagonist of the ATP-gated ion channel P2X7 receptor (P2X7R), exhibiting 60-fold greater potency at human P2X7R (IC₅₀ = 15–37 nM) than at CaMKII [1] [4] [6]. This inhibition is species-specific, with higher affinity for human versus rat receptors [3] [6]. KN-62 blocks diverse P2X7-mediated responses:

  • Cation flux (Ba²⁺/ethidium⁺ uptake; IC₅₀ ~12–13 nM)
  • Phospholipase D activation (IC₅₀ ~6 nM)
  • L-selectin shedding (IC₅₀ ~32 nM) [6]

Its inhibition kinetics are slow and partially irreversible, suggesting deep receptor engagement [6]. Structural mapping reveals binding to an intersubunit allosteric pocket involving residues F88, T90, D92, F103, and V312, distinct from the ATP-binding site [3].

Properties

Product Name

KN-62

IUPAC Name

[4-[2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate

Molecular Formula

C38H35N5O6S2

Molecular Weight

721.8 g/mol

InChI

InChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3

InChI Key

RJVLFQBBRSMWHX-UHFFFAOYSA-N

Synonyms

1-(N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl)-4-phenylpiperazine
KN 62
KN-62
KN62 compound

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.